molecular formula C24H33NO2S B2824657 1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine CAS No. 1421469-33-1

1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine

Cat. No.: B2824657
CAS No.: 1421469-33-1
M. Wt: 399.59
InChI Key: WLXDJBWQFBQLNQ-UHFFFAOYSA-N
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Description

1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is a synthetic small molecule of significant interest in pharmaceutical and medicinal chemistry research. Its structure incorporates two privileged pharmacophores: the adamantane moiety and a substituted piperidine ring. The adamantyl group is renowned in drug design for its ability to enhance lipophilicity and metabolic stability, often leading to improved bioavailability and pharmacological activity, as observed in various therapeutic agents . The molecule's framework is based on the piperidine structure , a six-membered heterocycle that is one of the most important synthetic building blocks for drugs and is present in more than twenty classes of pharmaceuticals . Furthermore, the presence of the (4-methoxyphenyl)sulfanyl methyl substituent provides a key site for structural diversification and structure-activity relationship (SAR) studies. This compound is intended for research applications only, such as serving as a key intermediate in the synthesis of more complex bioactive molecules or as a standard in analytical method development. It is strictly for laboratory use and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to use this high-purity compound to explore its potential in various experimental models.

Properties

IUPAC Name

1-adamantyl-[4-[(4-methoxyphenyl)sulfanylmethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO2S/c1-27-21-2-4-22(5-3-21)28-16-17-6-8-25(9-7-17)23(26)24-13-18-10-19(14-24)12-20(11-18)15-24/h2-5,17-20H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXDJBWQFBQLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC2CCN(CC2)C(=O)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its antimicrobial, anticancer, and other therapeutic properties, supported by various research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H25NOS
  • Molecular Weight : 325.48 g/mol
  • IUPAC Name : this compound

The adamantane core provides a rigid framework that enhances the compound's interaction with biological targets, while the piperidine ring contributes to its pharmacological properties.

Antimicrobial Activity

Research indicates that adamantane derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures have demonstrated efficacy against various pathogens.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Compounds related to adamantane have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Inhibition : These compounds also effectively inhibit biofilm formation, which is crucial in managing chronic infections.

Anticancer Activity

The anticancer potential of adamantane derivatives is another area of significant interest. Recent studies have highlighted their role in inhibiting cancer cell proliferation.

Case Studies:

  • Opaganib (ABC294640) : An adamantane-based drug recently approved for treating advanced solid tumors, acts through selective inhibition of sphingosine kinase-2 (SK2), demonstrating promising results in clinical settings .
  • Broad-spectrum Activity : Adamantane derivatives have shown activity against various cancer types, including leukemia and prostate cancer, indicating their potential as therapeutic agents .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Enzymes : Similar compounds have been shown to inhibit enzymes like Dipeptidyl Peptidase-4 (DPP-4), which plays a role in glucose metabolism and is a target for diabetes treatment .
  • Noncovalent Interactions : The molecular conformation stabilizes through noncovalent interactions, enhancing the compound's binding affinity to biological macromolecules .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
OpaganibAdamantane derivativeAnticancer activity via SK2 inhibition
SQ109Adamantyl diamine derivativeEffective against drug-resistant tuberculosis
DPP-4 InhibitorsVarious scaffoldsModulate glucose metabolism

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of adamantane derivatives, including 1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine, in cancer treatment. The compound's structure allows it to interact with biological targets involved in tumor growth and metastasis.

  • Mechanism of Action : The compound may act by inhibiting specific enzymes or pathways associated with cancer cell proliferation. For instance, adamantane derivatives have been shown to inhibit the activity of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in various cancers .

Neurological Disorders

The unique structure of this compound also suggests potential applications in treating neurological disorders. Adamantane derivatives have been studied for their neuroprotective effects and ability to enhance cognitive function.

  • Case Study : Research indicates that certain adamantane-based compounds can modulate neurotransmitter systems, thereby improving symptoms in conditions such as Alzheimer's disease and Parkinson's disease .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology of this compound is crucial for evaluating its safety and efficacy.

Absorption and Distribution

Studies on similar adamantane compounds suggest that they exhibit favorable absorption characteristics due to their lipophilicity. This property enhances their ability to cross biological membranes and reach target sites within the body.

Toxicological Profile

Preliminary toxicity assessments indicate that adamantane derivatives generally have low toxicity profiles, but comprehensive studies are necessary to confirm the safety of this specific compound in clinical settings.

Comparison with Similar Compounds

Paroxetine-Related Compounds (USP)

  • Structure : Piperidine cores with benzodioxolyloxy and fluorophenyl/phenyl groups (e.g., (±)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl)piperidine hydrochloride) .
  • Comparison : Unlike the target compound, these derivatives lack adamantane or sulfur-based substituents. The benzodioxole and fluorophenyl groups enhance serotonin reuptake inhibition (SSRI activity), whereas the target’s adamantane may prioritize CNS penetration over direct receptor binding .

1-[Bis(4-methoxyphenyl)methyl]piperidine

  • Structure : Two 4-methoxyphenyl groups attached to the piperidine nitrogen (CAS 110146-70-8) .
  • The absence of a sulfur atom may also limit metabolic versatility .

Adamantane-Containing Piperidine Derivatives

1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic Acid

  • Structure : Adamantane carbonyl linked to a piperidine ring with a 4-methylphenyl group and a carboxylic acid substituent .
  • Comparison : The carboxylic acid enhances solubility but may reduce blood-brain barrier penetration. In contrast, the target compound’s 4-methoxyphenylsulfanylmethyl group balances lipophilicity and moderate polarity, favoring tissue distribution .

Piperidine Derivatives with Sulfur-Containing Groups

1-[4-(Methylsulfanyl)phenyl]propan-2-amine

  • Structure : A primary amine with a methylsulfanylphenyl group .
  • In the target compound, the thioether linkage may confer stability against cytochrome P450 metabolism compared to ether or amine linkages .

Data Tables

Table 1: Structural and Functional Comparison of Selected Piperidine Derivatives

Compound Name Molecular Formula Key Substituents Biological Activity (Inferred) Reference
Target Compound C₂₄H₃₁NO₂S Adamantane-1-carbonyl, 4-methoxyphenylsulfanylmethyl Potential CNS penetration
Paroxetine Related Compound G C₂₅H₂₄FNO₃·HCl Benzodioxolyloxy, fluorophenyl SSRI activity
1-[Bis(4-methoxyphenyl)methyl]piperidine C₂₀H₂₅NO₂ Bis(4-methoxyphenyl)methyl Unknown
1-(Diarylmethyl)-1H-imidazole (Anti-mitotic) C₂₄H₂₇N₃O₄ 4-Methoxyphenyl, trimethoxyphenyl Anti-mitotic (breast cancer)
1-[3-(4-Methylphenyl)adamant-1-ylcarbonyl]piperidine-4-carboxylic Acid C₂₄H₂₉NO₃ 4-Methylphenyl, carboxylic acid Enhanced solubility

Research Findings and Implications

Adamantane’s Role : The adamantane moiety in the target compound likely improves metabolic stability and lipophilicity, similar to its use in antiviral drugs like rimantadine .

Sulfur vs. Oxygen Linkages : The thioether group in the target compound may offer superior resistance to oxidative degradation compared to ether-linked analogs (e.g., Paroxetine derivatives) .

Structural Flexibility : Unlike rigid bis-aryl derivatives (e.g., ), the combination of adamantane and sulfanylmethyl groups allows for adaptive binding in hydrophobic pockets, a trait valuable in kinase or GPCR-targeted therapies.

Q & A

Q. What are the established synthetic routes for 1-(Adamantane-1-carbonyl)-4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidine, and what are their critical reaction conditions?

Methodological Answer: The synthesis typically involves two key steps:

Adamantane-carbonyl coupling : Reacting adamantane-1-carbonyl chloride with a piperidine derivative (e.g., 4-hydroxymethylpiperidine) under basic conditions (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C .

Sulfanyl-methyl introduction : Treating the intermediate with 4-methoxyphenylsulfenyl chloride in the presence of a radical initiator (e.g., AIBN) or via nucleophilic substitution using a mercaptomethyl precursor .
Key Considerations :

  • Control reaction temperature to avoid side reactions (e.g., adamantane decomposition above 80°C).
  • Use inert atmosphere (N₂/Ar) to prevent oxidation of the sulfanyl group.

Q. Which spectroscopic techniques are most effective for structural characterization, and what spectral markers should be prioritized?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Adamantane protons appear as sharp singlets at δ 1.6–2.1 ppm due to its rigid cage structure.
    • Piperidine protons show distinct splitting patterns (e.g., axial/equatorial H at δ 2.5–3.5 ppm).
    • The 4-methoxyphenyl group exhibits aromatic protons (δ 6.8–7.2 ppm) and a methoxy singlet (δ 3.8 ppm) .
  • IR Spectroscopy : Confirm the carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ and sulfanyl (C-S) at ~600–700 cm⁻¹.
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of adamantane moiety).

Advanced Research Questions

Q. How can researchers systematically investigate the structure-activity relationship (SAR) of this compound to optimize pharmacological properties?

Methodological Answer:

  • Structural Modifications :

    Modification Site Example Variants Biological Impact
    Adamantane moietyReplace with bicyclo[2.2.2]octaneAlters lipophilicity and CNS penetration
    Sulfanyl-methyl groupSubstitute with sulfonyl or methyleneModulates target binding affinity and metabolic stability
    Piperidine ringIntroduce N-alkylation or heteroatomsAffects conformational flexibility and selectivity
  • Assays :

    • Use in vitro enzyme inhibition assays (e.g., kinase panels) and cell-based models (e.g., cancer lines) to quantify potency.
    • Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like G-protein-coupled receptors .

Q. What experimental strategies can resolve contradictions in reported biological activities of structurally analogous piperidine-adamantane derivatives?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize assay conditions (e.g., cell passage number, serum batch) to minimize variability .
    • Validate compound purity (>95% by HPLC) and confirm stereochemistry (e.g., chiral chromatography) .
  • Mechanistic Studies :
    • Use surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) and compare across studies .
    • Conduct transcriptomic profiling (RNA-seq) to identify off-target pathways that may explain divergent results .
  • Computational Analysis :
    • Apply molecular dynamics simulations (e.g., GROMACS) to assess conformational stability under physiological conditions .

Q. What biochemical pathways are most likely influenced by this compound, and how can researchers validate these targets?

Methodological Answer:

  • Putative Pathways :
    • Dopamine/Sigma Receptors : Adamantane derivatives often modulate neurotransmitter systems; test in radioligand displacement assays .
    • Kinase Signaling : Sulfanyl groups may inhibit cysteine-dependent kinases (e.g., JAK3); screen using kinase profiling platforms .
  • Validation Methods :
    • CRISPR-Cas9 knockout of suspected targets (e.g., sigma-1 receptor) to confirm loss of compound activity .
    • Use fluorescent probes (e.g., BODIPY-labeled analogs) for cellular localization studies via confocal microscopy .

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